Lipophilicity Comparison: Methyl Ester vs. Free Acid for Membrane Permeability
The target compound's methyl ester provides higher lipophilicity compared to its free acid analog, 3-(benzo[d]thiazol-2-yl)propanoic acid. This is critical for passive membrane permeability in cell-based assays [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.5 |
| Comparator Or Baseline | 3-(benzo[d]thiazol-2-yl)propanoic acid (Predicted XLogP3-AA ≈ 1.8 - 2.0 for similar acids) |
| Quantified Difference | ΔLogP ≈ +0.5 to +0.7 (higher lipophilicity) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
The increased lipophilicity of the methyl ester enhances passive diffusion across biological membranes, making it a more suitable prodrug or cell-permeable intermediate compared to the free acid.
- [1] PubChem. Methyl 3-(1,3-benzothiazol-2-yl)propanoate: Computed Properties. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/610277-15-1 (Accessed 2026-04-24). View Source
